![molecular formula C15H21ClN2O B1518279 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride CAS No. 73415-60-8](/img/structure/B1518279.png)
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride
Overview
Description
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride (DIPM HCl) is a novel compound with potential applications in the fields of drug discovery, medicinal chemistry, and biochemistry. DIPM HCl is an isoquinoline derivative that has been found to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. This compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including epilepsy, Parkinson’s disease, and cancer.
Scientific Research Applications
Antimalarial Activity
Research has shown that certain compounds related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride demonstrate significant antimalarial activity. For instance, derivatives like 3-(P-Chlorobenzylidene)-5, 7-dimethyl-2, 3-dihydro-1H-cyclopenta[b]quinoline-9-(di-n-butylaminomethyl)methanol have been found effective against Plasmodium berghei in mice, indicating potential in malaria treatment research (Lutz & Sanders, 1976).
Catalytic Activity in Oxidation Reactions
Some studies have focused on the synthesis and structural analysis of complexes involving derivatives of 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These complexes have potential catalytic activity in the aerial oxidation of substances like L-ascorbic acid (Mondal, Drew, & Ghosh, 2010).
Antiproliferative Activity and Molecular Structure Analysis
Research involving the synthesis and evaluation of compounds structurally related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride has demonstrated antiproliferative activity. These studies also include detailed molecular structure analysis using techniques like X-ray diffraction (Benaka Prasad et al., 2018).
Development of Novel Synthetic Methods
There is ongoing research into developing novel synthetic methods for compounds based on the 3,4-dihydroquinazolinone (DHQ) moiety, which is related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These methods are aimed at creating biologically-active compounds more efficiently and with fewer byproducts (Bokale-Shivale et al., 2020).
Synthesis and Structural Characterization of Complexes
Extensive research has been conducted on the synthesis and structural characterization of various metal complexes involving ligands derived from 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These studies provide insights into the geometry and electronic effects of such complexes, which can be pivotal in understanding their potential applications (Ghosh et al., 2007).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17;/h1-4,13,16H,5-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNCYNVGHTHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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